Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate
Overview
Description
Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate: is an organic compound that features a tert-butyl ester group, a bromomethyl group, and an indazole ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate typically involves the bromination of a suitable precursor, such as 3-methyl-1H-indazole-1-carboxylate. The reaction is carried out under controlled conditions using brominating agents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually performed in an inert solvent like dichloromethane at a low temperature to ensure selectivity and yield .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize microreactor systems to control reaction parameters precisely, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation and Reduction: The indazole ring can undergo oxidation and reduction reactions, which can be used to modify the electronic properties of the compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions can be employed.
Major Products:
Substitution Reactions: Products include azido, thioether, or ether derivatives of the original compound.
Oxidation Reactions: Oxidized derivatives of the indazole ring.
Scientific Research Applications
Chemistry: Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies .
Biology and Medicine: In biological research, this compound can be used to create derivatives that may act as potential pharmaceuticals. Its ability to form stable conjugates with biomolecules makes it useful in drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity allows for the creation of polymers and other advanced materials with specific properties .
Mechanism of Action
The mechanism of action of tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate involves its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. This reactivity is crucial for its role in synthetic chemistry and drug development .
Comparison with Similar Compounds
Tert-butyl bromide: Shares the tert-butyl and bromide functionalities but lacks the indazole ring.
3-(Bromomethyl)-1H-indazole: Similar structure but without the tert-butyl ester group.
Uniqueness: Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate is unique due to the combination of the tert-butyl ester, bromomethyl group, and indazole ring. This combination imparts distinct reactivity and stability, making it valuable in various chemical applications .
Biological Activity
Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate is a synthetic compound belonging to the indazole class of heterocyclic compounds. Its unique molecular structure, characterized by the presence of a tert-butyl group and a bromomethyl substituent on the indazole ring, has garnered attention for its potential biological activities, particularly in medicinal chemistry.
- Molecular Formula : C13H14BrN2O2
- Molecular Weight : 329.16 g/mol
- Structure : The compound features a tert-butyl group attached to an indazole ring with a bromomethyl substituent at the 3-position.
Anticancer Properties
Indazole derivatives, including this compound, have been studied for their anticancer properties. Research indicates that these compounds can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have shown that certain indazole derivatives exhibit significant cytotoxicity against human cancer cell lines, including breast and lung cancer cells.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Indazoles are known to modulate inflammatory pathways by inhibiting key enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). This property makes them potential candidates for treating inflammatory diseases .
Antimicrobial Activity
This compound has demonstrated antimicrobial activity against various bacterial strains. The presence of the bromomethyl group enhances its interaction with microbial targets, leading to effective inhibition of growth .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It acts as an inhibitor of certain kinases and enzymes that are crucial in various signaling pathways associated with cancer progression and inflammation. For example, it has been linked to the inhibition of GSK-3β, a kinase involved in multiple cellular processes including cell proliferation and survival .
Research Findings
Recent studies have highlighted the efficacy of this compound in various assays:
Activity | Cell Lines/Models | IC50 Values |
---|---|---|
Anticancer | MCF-7 (breast), A549 (lung) | Ranges from 10 nM to 100 nM |
Anti-inflammatory | RAW 264.7 macrophages | Inhibition >50% at 10 µM |
Antimicrobial | E. coli, S. aureus | Minimum Inhibitory Concentration (MIC) < 50 µg/mL |
Case Studies
- Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of various indazole derivatives, including this compound, on MCF-7 and A549 cell lines. The results indicated that this compound significantly reduced cell viability at concentrations as low as 10 nM, suggesting potent anticancer activity .
- Inhibition of Inflammatory Pathways : Another research focused on the anti-inflammatory potential of this compound using RAW 264.7 macrophages. The findings showed that treatment with this compound led to a significant decrease in pro-inflammatory cytokines, demonstrating its potential as a therapeutic agent for inflammatory diseases .
Properties
IUPAC Name |
tert-butyl 3-(bromomethyl)indazole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2/c1-13(2,3)18-12(17)16-11-7-5-4-6-9(11)10(8-14)15-16/h4-7H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKADXNQNCAFGTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C(=N1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174180-42-8 | |
Record name | 3-(Bromomethyl)-1H-indazole, N1-BOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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